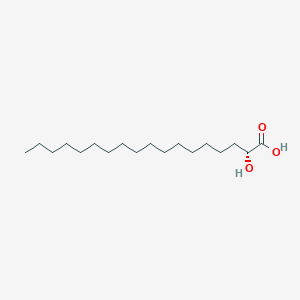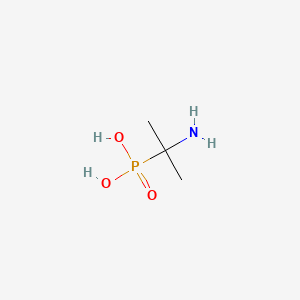
Acide (2-aminopropan-2-yl)phosphonique
Vue d'ensemble
Description
(2-Aminopropan-2-yl)phosphonic acid, also known as (2-Aminopropan-2-yl)phosphonic acid, is a useful research compound. Its molecular formula is C3H10NO3P and its molecular weight is 139.09 g/mol. The purity is usually 95%.
The exact mass of the compound (2-Aminopropan-2-yl)phosphonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133819. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2-Aminopropan-2-yl)phosphonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Aminopropan-2-yl)phosphonic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de complexes hexanucléaires de fer(III) phosphonate
H2AIPA: a été utilisé dans la synthèse d'un complexe hexanucléaire de fer(III) phosphonate, qui présente une structure de roue moléculaire {svg_1}. Ce complexe, désigné par [Fe6(HAIPA)12(OH)6]·nH2O, est synthétisé à partir de sels de Fe2+ et Fe3+ dans l'eau par interaction avec les sels du ligand. Les grands cristaux vert vif qui en résultent présentent des applications potentielles dans :
Clonage moléculaire et manipulation génétique
Dans le domaine du génie génétique, les dérivés de H2AIPA pourraient être utilisés pour la préparation de plasmides, cruciale pour le clonage, le transfert et la manipulation de gènes. Les applications incluent :
Mécanisme D'action
Target of Action
It’s known that phosphonate compounds can potentially connect to nine metal centers by their three o donor atoms .
Mode of Action
(2-Aminopropan-2-yl)phosphonic acid interacts with its targets through its phosphonate and hydroxo oxygens . Due to the protonation of the amino group, the phosphonate anions coordinate in the zwitterionic form as HAIPA (NH3+(CH3)2CPO3 2-) .
Biochemical Pathways
Phosphonates have a wide range of applications in the synthesis of various metal–organic materials, catalysis, ion exchanging, and ion conducting materials .
Result of Action
It’s known that the iron cations are present in the form of high-spin fe3+, which was confirmed by the bond valence sum (bvs) calculations and the 57fe mössbauer spectra .
Safety and Hazards
The compound is classified as dangerous with hazard statements H302, H315, H318, H335 . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Analyse Biochimique
Biochemical Properties
(2-Aminopropan-2-yl)phosphonic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with enzymes such as phenylalanine ammonia lyase (PAL), where it acts as a specific competitive inhibitor . This interaction leads to a decrease in PAL activity, which in turn affects the biosynthesis of phenolic compounds and phenylethanoid glycosides in plant cell cultures . The compound’s ability to inhibit PAL highlights its potential as a tool for studying metabolic pathways involving phenylalanine and related compounds.
Cellular Effects
The effects of (2-Aminopropan-2-yl)phosphonic acid on cellular processes have been extensively studied. In suspension cell cultures of Cistanche deserticola, treatment with this compound resulted in significant decreases in PAL activity, total phenolic compounds content, and phenylethanoid glycosides content . These changes indicate that (2-Aminopropan-2-yl)phosphonic acid can influence cell function by modulating enzyme activity and metabolic pathways. Additionally, the compound’s impact on cell signaling pathways and gene expression related to phenolic compound biosynthesis has been observed .
Molecular Mechanism
At the molecular level, (2-Aminopropan-2-yl)phosphonic acid exerts its effects through specific binding interactions with enzymes. The compound’s inhibition of PAL is a key example, where it competes with phenylalanine for the active site of the enzyme . This competitive inhibition results in reduced enzyme activity and subsequent downstream effects on metabolic pathways. The compound’s zwitterionic form, due to the protonation of the amino group, also plays a role in its binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Aminopropan-2-yl)phosphonic acid have been observed to change over time. Studies have shown that the compound’s inhibitory effects on PAL activity and phenolic compound biosynthesis are sustained over extended periods . Additionally, the stability and degradation of the compound in various experimental conditions have been investigated, revealing its potential for long-term studies in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of (2-Aminopropan-2-yl)phosphonic acid vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can effectively inhibit PAL activity without causing significant toxicity . At higher doses, potential adverse effects such as cytotoxicity and disruption of normal metabolic processes have been observed . These findings highlight the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
(2-Aminopropan-2-yl)phosphonic acid is involved in metabolic pathways related to phenylalanine and phenolic compound biosynthesis. By inhibiting PAL, the compound affects the conversion of phenylalanine to cinnamic acid, a key step in the phenylpropanoid pathway . This inhibition leads to changes in metabolic flux and the levels of downstream metabolites, including phenolic compounds and phenylethanoid glycosides .
Transport and Distribution
The transport and distribution of (2-Aminopropan-2-yl)phosphonic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s zwitterionic form facilitates its uptake and distribution in various cellular compartments . Studies have shown that the compound can accumulate in specific tissues, where it exerts its biochemical effects .
Subcellular Localization
(2-Aminopropan-2-yl)phosphonic acid exhibits specific subcellular localization patterns that influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is crucial for its interactions with enzymes and other biomolecules, ultimately affecting its biochemical and cellular effects .
Propriétés
IUPAC Name |
2-aminopropan-2-ylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10NO3P/c1-3(2,4)8(5,6)7/h4H2,1-2H3,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGRPJWAYXRMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(N)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198407 | |
| Record name | 1-Amino-1-methylethanephosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5035-79-0 | |
| Record name | 1-Amino-1-methylethanephosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005035790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5035-79-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Amino-1-methylethanephosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (2-Aminopropan-2-yl)phosphonic acid interact with iron ions, and what is the significance of this interaction?
A1: (2-Aminopropan-2-yl)phosphonic acid (H2AIPA) acts as a bridging ligand, coordinating with iron ions (Fe2+ and Fe3+) to form a hexanuclear iron phosphonate complex []. This interaction occurs through the phosphonate and hydroxo oxygen atoms, resulting in a distinctive wheel-like molecular structure. The phosphonate anion coordinates in its zwitterionic form (HAIPA−, NH3+(CH3)2CPO32−) due to the protonation of the amino group []. This complex formation and its magnetic properties are of interest in various fields, including materials science and catalysis.
Q2: What spectroscopic data characterizes (2-Aminopropan-2-yl)phosphonic acid and its interaction with iron ions in the studied complex?
A2: The research employed Infrared (IR) spectroscopy to analyze the vibrational modes of the ligand and confirm the coordination mode of H2AIPA with iron ions []. Additionally, 57Fe Mössbauer spectroscopy played a crucial role in determining the oxidation state of iron ions (Fe3+) within the complex and provided insights into the magnetic properties associated with the high-spin state of Fe3+ ions [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


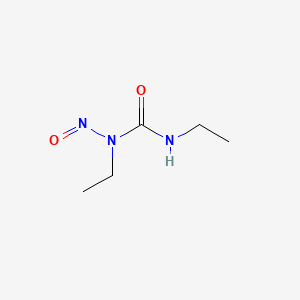
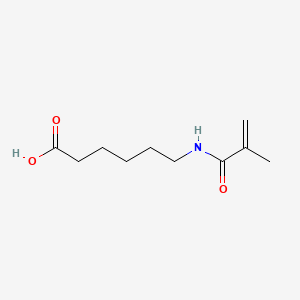
![Benzenesulfonic acid, 4-[[4-(dibutylamino)phenyl]azo]-](/img/structure/B1203359.png)
![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-ethylsulfonio]butanoate](/img/structure/B1203361.png)



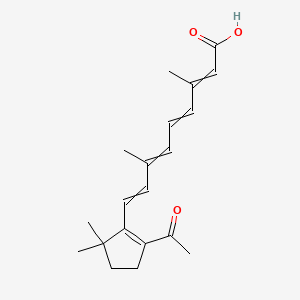
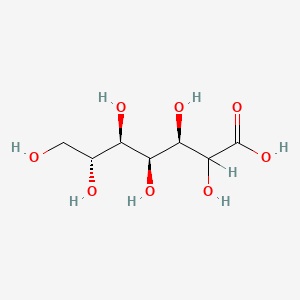

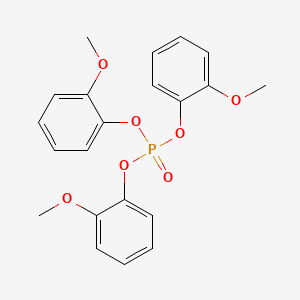
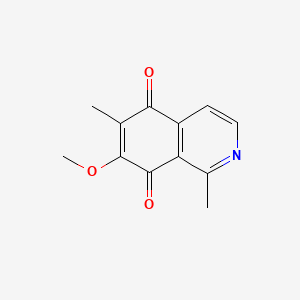
![2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole](/img/structure/B1203376.png)
